Ethyl 9-decenoate (CAS 67233-91-4) is a bifunctional oleochemical featuring a terminal double bond and an ethyl ester group, primarily generated via the ethenolysis of plant-derived oleic acid esters [1]. As a medium-chain unsaturated ester, it serves as a critical intermediate in the synthesis of macrocyclic musks, specialty polymers, and flavor and fragrance (F&F) compounds. Its terminal olefin enables cross-metathesis and ring-closing metathesis, while the ethyl ester moiety provides a measurable volatility profile and an ethanol-releasing hydrolysis pathway [2]. For industrial buyers, Ethyl 9-decenoate represents a processable, 100% renewable-capable alternative to traditional fossil-derived intermediates and methyl esters.
Substituting Ethyl 9-decenoate with its closest analogs introduces severe process and regulatory liabilities. Saturated analogs like ethyl decanoate lack the terminal double bond, rendering them completely inert to the olefin metathesis required for synthesizing macrocycles like civetone [1]. While methyl 9-decenoate is a common metathesis product, its use in downstream consumer or F&F applications is restricted because its hydrolysis releases toxic and flammable methanol, often requiring dedicated, explosion-proof processing lines [2]. Furthermore, attempting to use the free acid (9-decenoic acid) instead of the ester elevates the boiling point by approximately 20 °C, increasing the energy burden during distillation and introducing acidic corrosion risks that can interfere with ruthenium metathesis catalysts[3].
Unlike methyl 9-decenoate, which hydrolyzes to release toxic and flammable methanol, ethyl 9-decenoate hydrolyzes to release ethanol. Industrial processes utilizing methyl esters often require dedicated, explosion-proof lines due to methanol flammability [1]. The ethyl ester avoids these constraints while maintaining identical terminal olefin reactivity.
| Evidence Dimension | Hydrolysis Leaving Group |
| Target Compound Data | Releases ethanol (GRAS, low toxicity) |
| Comparator Or Baseline | Methyl 9-decenoate (releases methanol, toxic/flammable) |
| Quantified Difference | Eliminates methanol exposure limits and associated explosion-proof line requirements |
| Conditions | Aqueous hydrolysis in downstream formulation or biological systems |
Procuring the ethyl ester bypasses the strict regulatory constraints and dedicated equipment costs associated with handling methanol-generating compounds in cosmetic and flavor synthesis.
Ethyl 9-decenoate exhibits an atmospheric boiling point of 249.00 to 250.00 °C [1]. In contrast, the free acid analog, 9-decenoic acid, boils at 269.00 to 271.00 °C [2]. This ~20 °C reduction in boiling point significantly alters the thermal requirements for downstream distillation.
| Evidence Dimension | Atmospheric Boiling Point |
| Target Compound Data | 249.00 to 250.00 °C (@ 760 mmHg) |
| Comparator Or Baseline | 9-Decenoic acid (269.00 to 271.00 °C @ 760 mmHg) |
| Quantified Difference | ~20 °C reduction in boiling point |
| Conditions | Standard atmospheric distillation and purification workflows |
A lower boiling point reduces the thermal energy required for purification and minimizes the risk of heat-induced degradation of the terminal olefin during large-scale manufacturing.
In the synthesis of macrocyclic musks, ethyl 9-decenoate serves as a direct precursor for continuous flow Z-selective olefin metathesis. When processed in a tube-in-tube reactor that continuously removes ethylene gas, it undergoes metathesis, Dieckmann cyclization, saponification, and decarboxylation to yield (Z)-civetone at a 48% yield over three steps, with a Z-selectivity exceeding 98% [1].
| Evidence Dimension | Macrocycle Yield & Stereoselectivity |
| Target Compound Data | 48% yield with >98% Z-selectivity (over 3 steps) |
| Comparator Or Baseline | Standard batch metathesis (typically yields mixed Z/E isomers and lower throughput) |
| Quantified Difference | Enables highly selective Z-isomer production in a scalable tube-in-tube reactor |
| Conditions | Metathesis of ethyl 9-decenoate, Dieckmann cyclization, saponification, and decarboxylation |
For fragrance manufacturers, this compound provides a scalable, quantifiable pathway to synthesize commercial macrocyclic musks without the bottleneck of batch-reactor ethylene buildup.
Ethyl 9-decenoate can be synthesized via the ethenolysis of plant-derived oleic acid utilizing bio-ethanol for the esterification step [1]. This pathway allows the final molecule to achieve a 100% bio-based carbon content, whereas methyl 9-decenoate typically relies on fossil-derived methanol for its ester group.
| Evidence Dimension | Potential Renewable Carbon Content |
| Target Compound Data | 100% bio-based (using plant oleic acid + bio-ethanol) |
| Comparator Or Baseline | Methyl 9-decenoate (typically utilizes fossil-derived methanol) |
| Quantified Difference | Complete elimination of fossil-carbon dependency in the ester moiety |
| Conditions | Ethenolysis and esterification supply chains |
Allows procurement teams to achieve 100% renewable material certifications for end-products, a critical differentiator in modern specialty chemical markets.
Driven by its compatibility with continuous flow Z-selective metathesis, ethyl 9-decenoate is the exact precursor required for the scalable production of (Z)-civetone and related macrocycles. Its ester form protects ruthenium catalysts from the acidic degradation caused by free fatty acids[1].
Because its hydrolysis yields GRAS-certified ethanol rather than toxic methanol, ethyl 9-decenoate is selected over methyl 9-decenoate for direct inclusion in fragrance profiles requiring fruity, pear, or rose notes, bypassing the need for explosion-proof methanol handling lines in formulation facilities[2].
In green chemistry pipelines, ethyl 9-decenoate serves as a fully renewable building block. By utilizing bio-ethanol in its upstream esterification, it provides a 100% bio-based alternative to fossil-methanol-dependent intermediates for the production of green surfactants and polymers[3].